molecular formula C22H15FIN3O B5251036 3-(4-fluorophenyl)-N-(4-iodophenyl)-1-phenylpyrazole-4-carboxamide

3-(4-fluorophenyl)-N-(4-iodophenyl)-1-phenylpyrazole-4-carboxamide

Cat. No.: B5251036
M. Wt: 483.3 g/mol
InChI Key: LPGQIPDNRDYNLJ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(4-iodophenyl)-1-phenylpyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorine, iodine, and phenyl groups attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(4-iodophenyl)-1-phenylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts acylation or alkylation reactions.

    Substitution Reactions: The fluorine and iodine atoms are introduced through nucleophilic aromatic substitution reactions using appropriate fluorinating and iodinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(4-iodophenyl)-1-phenylpyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and iodine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-N-(4-iodophenyl)-1-phenylpyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(4-iodophenyl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(4-Iodophenyl)Methanone: Shares similar functional groups but differs in the core structure.

    1-(4-Fluorophenyl)-3-(4-Iodophenyl)Urea: Contains similar substituents but has a different central scaffold.

Uniqueness

3-(4-fluorophenyl)-N-(4-iodophenyl)-1-phenylpyrazole-4-carboxamide is unique due to its specific combination of functional groups and the pyrazole ring structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-(4-iodophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FIN3O/c23-16-8-6-15(7-9-16)21-20(14-27(26-21)19-4-2-1-3-5-19)22(28)25-18-12-10-17(24)11-13-18/h1-14H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGQIPDNRDYNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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